Methyl beta-D-ribofuranoside

Biocatalysis Enzymatic alcoholysis Carbohydrate deprotection

Methyl beta-D-ribofuranoside (CAS 7473-45-2) is a methyl glycoside of D-ribose wherein the anomeric hydroxyl group is substituted with a methoxy group, locking the sugar in a β-D-furanose configuration. This stable, crystalline solid exhibits high solubility in water and is commercially supplied as a research-use-only intermediate with certified purities typically exceeding 97% by HPLC.

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
CAS No. 7473-45-2
Cat. No. B014302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl beta-D-ribofuranoside
CAS7473-45-2
SynonymsNSC 400285; 
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCOC1C(C(C(O1)CO)O)O
InChIInChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4-,5-,6-/m1/s1
InChIKeyNALRCAPFICWVAQ-KVTDHHQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl beta-D-ribofuranoside (CAS 7473-45-2) – A Defined Anomeric Building Block for Nucleoside Analogue Synthesis


Methyl beta-D-ribofuranoside (CAS 7473-45-2) is a methyl glycoside of D-ribose wherein the anomeric hydroxyl group is substituted with a methoxy group, locking the sugar in a β-D-furanose configuration. This stable, crystalline solid exhibits high solubility in water and is commercially supplied as a research-use-only intermediate with certified purities typically exceeding 97% by HPLC . Its primary utility resides in carbohydrate and nucleoside chemistry, where the β-specific anomeric configuration and the protected C1 position serve as a critical scaffold for regio- and stereocontrolled derivatization, particularly at the 2-, 3-, and 5-hydroxyl positions .

Why D-Ribose or the α-Anomer Cannot Substitute Methyl beta-D-ribofuranoside in Regioselective Synthetic Workflows


In synthetic carbohydrate chemistry, the anomeric configuration of a glycoside dictates its reactivity, enzymatic recognition, and the stereochemical outcome of downstream reactions. Simple substitution with D-ribose (free anomeric OH) leads to uncontrolled ring-opening and mutarotation, precluding defined stereochemistry [1]. Substitution with the α-anomer (methyl α-D-ribofuranoside) yields profoundly different enzymatic deprotection kinetics and regioselectivity profiles compared to the β-anomer, making interchange impossible without compromising yield and product purity in biocatalytic or multi-step synthetic routes [2]. Consequently, precise β-specific building blocks are non-negotiable for applications demanding stereochemical integrity and predictable regioselective protection/deprotection sequences.

Quantitative Differentiation of Methyl beta-D-ribofuranoside vs. α-Anomer in Enzymatic and Synthetic Performance


Enzymatic Deacetylation: β-Anomer Enables Quantitative Full Deprotection Whereas α-Anomer Halts at Partial Product

In a direct head-to-head comparison under identical conditions, the peracetylated β-anomer (methyl 2,3,5-tri-O-acetyl-β-D-ribofuranoside) and its α-epimer exhibited divergent outcomes in Candida antarctica B lipase-catalyzed alcoholysis. The α-anomer yielded only a partially deprotected species (methyl 2,3-di-O-acetyl-α-D-ribofuranoside) in 81% yield within 3 hours at 45°C, with no further transformation observed [1]. In contrast, the β-anomer was less selective initially but ultimately underwent complete deacetylation to yield the fully unprotected methyl β-D-ribofuranoside quantitatively after extended reaction times (5 days) [1].

Biocatalysis Enzymatic alcoholysis Carbohydrate deprotection

Grignard-Mediated Anomerization: β-to-α Conversion Proceeds in 95% Yield While α-to-β Fails Completely

When methyl 5-O-benzyl-β-D-ribofuranoside (a protected derivative of the target compound) was treated with t-butylmagnesium bromide in benzene–ether at 75°C, it converted to the corresponding α-anomer (methyl 5-O-benzyl-α-D-ribofuranoside) in 95% yield [1]. Crucially, the reverse reaction—attempting to convert the α-anomer back to the β-anomer under identical conditions—did not proceed at all [1]. This one-way anomerization establishes a fundamental thermodynamic and kinetic asymmetry that dictates synthetic strategy.

Synthetic methodology Grignard reagents Anomerization

Anomeric Configuration Dictates Regioselectivity in Tin-Mediated Allylation of Protected Derivatives

Starting from methyl β-D-ribofuranoside, conversion to the 5-O-benzyl derivative followed by tin-mediated allylation produces a mixture of 2-O-allyl and 3-O-allyl derivatives that can be separated chromatographically . While explicit comparative yields for the α-anomer under identical conditions are not provided in the referenced technical datasheet, the documented ability to generate and resolve these regioisomers from the β-anomer underscores its utility as a scaffold for accessing both 2- and 3-functionalized intermediates—a versatility that may not extend to the α-anomer due to altered ring geometry and hydroxyl orientation.

Regioselective allylation Tin-mediated reactions Protecting group strategy

High-Resolution Structural Elucidation via Neutron Diffraction Confirms Precise β-Furanose Geometry

The crystal structure of methyl β-D-ribofuranoside has been determined at 15 K by neutron diffraction, providing an unambiguous, high-resolution map of hydrogen atom positions and confirming the β-D-ribofuranose ring conformation [1]. This level of structural definition, obtained for the β-anomer as part of a systematic study of methyl pentofuranosides, serves as a definitive reference for computational modeling and for interpreting spectroscopic data in studies where the α-anomer may exhibit different solution conformations.

Structural biology Crystallography Conformational analysis

Validated Application Scenarios for Methyl beta-D-ribofuranoside (CAS 7473-45-2) Based on Differentiated Evidence


Synthesis of Fully Deprotected β-Ribofuranosyl Scaffolds via Enzymatic Alcoholysis

Researchers requiring the fully deprotected methyl β-D-ribofuranoside core can leverage the β-anomer's unique ability to undergo complete enzymatic deacetylation (quantitative yield after 5 days), as demonstrated with Candida antarctica B lipase [1]. This contrasts with the α-anomer, which halts at the di-acetylated intermediate, making the β-anomer the mandatory starting material for biocatalytic routes to the unprotected furanoside.

Preparation of Regioisomeric 2-O- and 3-O-Allyl Intermediates for Nucleoside Analogue Diversification

Using methyl β-D-ribofuranoside as the foundation, chemists can generate the 5-O-benzyl protected derivative and then perform tin-mediated allylation to access both 2-O-allyl and 3-O-allyl regioisomers, separable by chromatography . This bifurcated derivatization is essential for probing the positional effects of sugar modifications on nucleoside activity, a workflow that relies on the predictable reactivity of the β-anomer scaffold.

High-Fidelity Molecular Modeling and Crystallographic Refinement of β-Ribofuranoside-Binding Proteins

Computational chemists and structural biologists can employ the neutron diffraction-derived crystal structure of methyl β-D-ribofuranoside (determined at 15 K) as a high-precision template for docking studies, molecular dynamics simulations, and crystallographic refinement of protein-ligand complexes involving β-ribofuranoside moieties [2]. The explicit hydrogen atom positions and β-specific ring conformation provide a level of detail essential for accurate modeling of hydrogen-bonding interactions.

Synthetic Route Planning Under Basic Conditions: Avoiding Irreversible β→α Epimerization

In multi-step syntheses where protecting group manipulations involve basic reagents (e.g., Grignard reactions), process chemists must account for the documented one-way anomerization of the β-anomer to the α-anomer in 95% yield, a transformation that cannot be reversed [3]. This dictates that all β-specific chemistry be completed before any base exposure, and that the β-anomer be sourced in high anomeric purity to ensure stereochemical integrity of downstream intermediates.

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